molecular formula C18H17NO4S3 B2857089 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide CAS No. 896333-08-7

4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide

Cat. No.: B2857089
CAS No.: 896333-08-7
M. Wt: 407.52
InChI Key: ZQOPVRSIVKLCAU-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the sulfonyl group, making it less polar.

    4-methoxy-N-[2-(thiophene-2-sulfonyl)ethyl]benzamide: Lacks one thiophene group, affecting its electronic properties.

Uniqueness

4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is unique due to the presence of both thiophene and sulfonyl groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-23-14-8-6-13(7-9-14)18(20)19-12-16(15-4-2-10-24-15)26(21,22)17-5-3-11-25-17/h2-11,16H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPVRSIVKLCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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